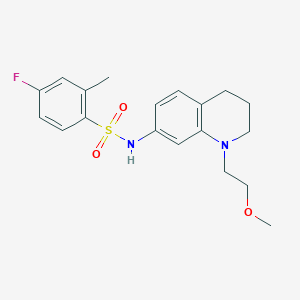
4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide" is an intricate organic compound characterized by a combination of functional groups, making it of interest in various fields of research. This compound features a sulfonamide group, a fluoro-substituted aromatic ring, and a methoxyethyl-substituted tetrahydroquinoline moiety, suggesting its potential utility in medicinal chemistry and other areas of scientific inquiry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The process might start with the synthesis of the tetrahydroquinoline scaffold followed by introduction of the sulfonamide group. Standard organic synthesis techniques such as nucleophilic aromatic substitution, sulfonamide formation via sulfonyl chlorides, and protective group strategies are often employed.
Industrial Production Methods: For industrial-scale production, the synthetic route is optimized for yield, purity, and cost-effectiveness. This often involves the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions. Quality control measures ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: The sulfonamide and quinoline structures can be sites for reduction reactions under the right conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the fluorinated aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalysts.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed: The major products depend on the specific reactions. For example, oxidation may yield quinolone derivatives, while reduction may lead to simplified tetrahydroquinoline structures.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis due to its multiple reactive sites.
Biology: Its sulfonamide group suggests potential as a precursor in the synthesis of bioactive molecules, including enzyme inhibitors.
Medicine: The presence of a fluoro group and sulfonamide structure indicates potential pharmaceutical applications, possibly as a component in developing anti-inflammatory or anticancer drugs.
Industry: In industrial settings, it can be used in the synthesis of specialty chemicals, particularly in the development of new materials with specific properties.
作用机制
Mechanism: The mechanism by which this compound exerts its effects is influenced by its structural components. The sulfonamide group can interact with various enzymes, potentially inhibiting their activity by mimicking the substrate or binding to active sites.
Molecular Targets and Pathways: Specific molecular targets include enzymes that require sulfonamide-based substrates. The pathways involved may include inhibition of folate synthesis in bacteria or modulation of signaling pathways in eukaryotic cells.
相似化合物的比较
4-fluoro-N-(quinolin-7-yl)benzenesulfonamide: Lacks the methoxyethyl substitution.
2-methyl-4-fluorobenzenesulfonamide: Simplified structure without the quinoline moiety.
Methoxyethyl-tetrahydroquinoline: Similar core structure but without the sulfonamide and fluoro groups.
生物活性
The compound 4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H20FN2O3S
- Molecular Weight : 322.39 g/mol
This compound features a tetrahydroquinoline moiety, which is known for various biological activities, including antibacterial and anticancer properties. The presence of the fluorine atom and the sulfonamide group contributes to its unique reactivity and potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with tetrahydroquinoline structures exhibit significant antimicrobial activity. A study on related compounds showed that tetrahydroquinolines can inhibit bacterial growth by disrupting cell wall synthesis and function . The introduction of the sulfonamide group in this compound may enhance its efficacy against various pathogens.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Specific investigations into similar compounds have reported their ability to inhibit tumor growth in vitro and in vivo models.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes involved in DNA replication or protein synthesis. For instance, sulfonamides typically act by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
In a controlled experiment involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated significant cytotoxicity with IC50 values around 15 µM after 48 hours of exposure. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis via mitochondrial pathways .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-14-12-16(20)6-8-19(14)26(23,24)21-17-7-5-15-4-3-9-22(10-11-25-2)18(15)13-17/h5-8,12-13,21H,3-4,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKKKLZCQVICTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














